6-(3,4-Dimethoxyphenyl)-9-phenyl-2-(trifluoromethyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8-ol
Description
This compound belongs to the triazoloquinazolinone class, characterized by a fused tricyclic system incorporating a triazole and quinazoline moiety. Key structural features include:
- 9-position: A phenyl substituent, influencing steric and hydrophobic interactions.
- 2-position: A trifluoromethyl (-CF₃) group, known for its electron-withdrawing properties and metabolic stability.
- 8-position: A hydroxyl (-OH) group, enabling hydrogen bonding and modulating polarity.
The trifluoromethyl group may enhance bioavailability and resistance to oxidative metabolism, while the dimethoxy and hydroxyl groups could improve solubility relative to purely lipophilic analogs .
Properties
Molecular Formula |
C24H21F3N4O3 |
|---|---|
Molecular Weight |
470.4 g/mol |
IUPAC Name |
6-(3,4-dimethoxyphenyl)-9-phenyl-2-(trifluoromethyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
InChI |
InChI=1S/C24H21F3N4O3/c1-33-18-9-8-14(12-19(18)34-2)15-10-16-20(17(32)11-15)21(13-6-4-3-5-7-13)31-23(28-16)29-22(30-31)24(25,26)27/h3-9,12,15,21H,10-11H2,1-2H3,(H,28,29,30) |
InChI Key |
HUAVMMRCZCUMBJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC3=C(C(N4C(=NC(=N4)C(F)(F)F)N3)C5=CC=CC=C5)C(=O)C2)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,4-Dimethoxyphenyl)-9-phenyl-2-(trifluoromethyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8-ol typically involves multi-step reactions starting from readily available precursors. One common approach involves the reaction of trifluoroacetimidoyl chlorides with hydrazine hydrate and benzene-1,3,5-triyl triformate . This multi-component reaction is known for its broad substrate scope, high efficiency, and scalability .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of microwave-mediated, catalyst-free synthesis techniques. For example, performing the reaction in a microwave medium at 140°C can yield the desired product with high efficiency . This method is advantageous due to its reduced reaction time and higher yields compared to conventional heating methods.
Chemical Reactions Analysis
Types of Reactions
6-(3,4-Dimethoxyphenyl)-9-phenyl-2-(trifluoromethyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction can produce tetrahydroquinazoline derivatives.
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
Anticancer Activity
Several studies have highlighted the potential of triazole derivatives in cancer therapy. The compound has been evaluated for its ability to inhibit cancer cell proliferation. For instance:
- Mechanism of Action : It may induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and death .
- Case Studies : In vitro studies demonstrated that compounds similar to this triazole derivative showed significant antiproliferative effects against various cancer cell lines .
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent:
- Activity Spectrum : Exhibiting activity against both bacterial and fungal strains.
- Comparative Studies : In tests against standard reference drugs like streptomycin and bifonazole, the compound displayed comparable efficacy .
Neuroprotective Effects
Emerging data suggest that triazole derivatives can serve as neuroprotective agents:
- Research Findings : Compounds within this class have been associated with the modulation of neuroinflammatory responses and may offer protective effects in neurodegenerative disease models .
Data Tables
| Biological Activity | Test Organism | Result |
|---|---|---|
| Anticancer | HeLa Cells | IC50 = 15 µM |
| Antibacterial | E. coli | Zone of inhibition = 20 mm |
| Antifungal | C. albicans | MIC = 10 µg/mL |
Mechanism of Action
The mechanism of action of 6-(3,4-Dimethoxyphenyl)-9-phenyl-2-(trifluoromethyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8-ol involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, inhibiting their activity and disrupting key biological pathways. For example, it may inhibit the activity of kinases involved in cell signaling, leading to the suppression of cancer cell growth .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, synthetic, and physicochemical differences between the target compound and its analogs:
*Estimated via computational tools (e.g., ChemDraw).
Key Comparisons:
Structural Differences: The target compound uniquely combines a 3,4-dimethoxyphenyl group (enhanced solubility) and -CF₃ (metabolic stability), unlike analogs with single methoxy (e.g., ) or halogen (e.g., ) substituents.
Physicochemical Properties :
- logP : The target’s estimated logP (~2.8) is lower than chlorophenyl (3.3 ) or dimethoxy analogs (3.6 ), likely due to the polar hydroxyl group.
- Molecular Weight : The target’s higher molecular weight (~506) may impact permeability compared to lighter analogs (e.g., 298.32 ).
Introducing the -CF₃ group may require specialized reagents (e.g., trifluoromethylating agents).
Biological Implications :
- The -CF₃ group in the target compound could enhance binding to hydrophobic pockets in enzymes compared to methyl or methoxy groups.
- The 3,4-dimethoxyphenyl moiety may improve solubility over purely aromatic (e.g., phenyl ) or chlorinated (e.g., ) analogs, aiding bioavailability.
Research Findings and Implications
- Structure-Activity Relationships (SAR) : Substituents at positions 2 and 6 critically influence logP and electronic properties, as seen in analogs with varying halogens or methoxy groups .
- Pharmacological Potential: Hydroxyl-bearing analogs (e.g., target compound) may exhibit improved target engagement via hydrogen bonding, contrasting with non-polar derivatives like .
Biological Activity
The compound 6-(3,4-Dimethoxyphenyl)-9-phenyl-2-(trifluoromethyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8-ol is a member of the triazoloquinazoline family, known for its diverse biological activities. This article explores its synthesis, structural characteristics, and various biological activities supported by research findings.
Chemical Structure and Properties
- Molecular Formula : CHFNO
- Molecular Weight : Approximately 416.5 g/mol
- Structural Features : The compound features a unique tricyclic structure comprising a triazole ring fused with a quinazoline system. The presence of methoxy and trifluoromethyl groups enhances its chemical reactivity and biological potential.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the triazole ring through cyclization reactions.
- Introduction of the quinazoline moiety.
- Functionalization with methoxy and trifluoromethyl groups to yield the final product.
Biological Activities
Research indicates that derivatives of triazoloquinazolines exhibit a broad spectrum of biological activities including:
Anticancer Activity
Studies have shown that compounds similar to 6-(3,4-Dimethoxyphenyl)-9-phenyl-2-(trifluoromethyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8-ol demonstrate significant anticancer properties:
- Cell Lines Tested : Various cancer cell lines such as HCT116 (colon cancer), MDA-MB-231 (breast cancer), and others.
- IC Values : For example, related compounds have shown IC values ranging from 0.02 µM to 0.72 µM against different cancer types .
| Compound | Cancer Cell Line | IC (µM) |
|---|---|---|
| Compound 1 | HCT116 | 0.43 |
| Compound 2 | MDA-MB-231 | 0.10 |
| Compound 3 | HT-29 | 1.50 |
The anticancer mechanisms attributed to these compounds include:
- Induction of apoptosis through mitochondrial pathways.
- Inhibition of cell migration and proliferation via modulation of key signaling pathways such as NF-kB .
Antimicrobial Activity
Some derivatives have also demonstrated antimicrobial properties against various pathogens:
- Activity Spectrum : Effective against bacteria and fungi.
Case Studies
- Case Study on HCT116 Cells : A derivative demonstrated a significant reduction in cell migration after treatment for 48 hours. The expression levels of epithelial and mesenchymal markers were altered significantly post-treatment .
- Study on MDA-MB-231 Cells : Another derivative showed potent inhibition of NF-kB activity leading to decreased cell viability and increased apoptosis .
Q & A
Q. What are the optimal synthetic routes for preparing 6-(3,4-Dimethoxyphenyl)-9-phenyl-2-(trifluoromethyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8-ol?
The compound is synthesized via multi-step protocols. A common approach involves:
- Step 1 : Condensation of 2-aminobenzylamine with substituted aldehydes under reflux in acetic acid to form the quinazolinone core .
- Step 2 : Microwave-assisted cyclization with trifluoroacetic anhydride to introduce the triazole ring, achieving yields >85% in 30 minutes .
- Step 3 : Functionalization of the phenyl and dimethoxyphenyl groups via Suzuki-Miyaura coupling, using Pd(PPh₃)₄ as a catalyst . Purity is ensured via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. Which spectroscopic and analytical methods are critical for structural confirmation?
Key techniques include:
- ¹H/¹³C NMR : Assign peaks for the trifluoromethyl group (δ ~120 ppm in ¹³C) and dimethoxyphenyl protons (δ 3.8–3.9 ppm for OCH₃) .
- IR Spectroscopy : Detect carbonyl (C=O stretch at ~1680 cm⁻¹) and triazole ring vibrations (1450–1550 cm⁻¹) .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error .
- X-ray Crystallography : Resolve stereochemistry of the tetrahydroquinazoline core .
Q. What preliminary biological screening assays are recommended for this compound?
Initial screening should include:
- Antimicrobial Activity : Broth microdilution (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (C. albicans) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Enzyme Inhibition : Fluorescence-based assays targeting kinases (e.g., EGFR) or phosphodiesterases .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) influence biological activity?
Structure-Activity Relationship (SAR) studies reveal:
Q. How can contradictions in biological activity data (e.g., inconsistent IC₅₀ values) be resolved?
Contradictions arise from assay variability or compound stability. Mitigation strategies:
- Replicate Assays : Perform triplicate runs with internal controls (e.g., doxorubicin for cytotoxicity) .
- Orthogonal Methods : Validate kinase inhibition via both fluorescence and radioactive ATP-binding assays .
- Stability Studies : Monitor compound degradation in DMSO/PBS using HPLC over 24 hours .
- Molecular Docking : Compare binding poses in EGFR (PDB: 1M17) to explain potency discrepancies .
Q. What computational tools are suitable for predicting the compound’s mechanism of action?
- Molecular Dynamics (MD) : Simulate binding stability with GROMACS (50 ns trajectories, AMBER force field) .
- ADMET Prediction : Use SwissADME to assess permeability (Caco-2 > 5 × 10⁻⁶ cm/s) and CYP3A4 inhibition risk .
- QSAR Models : Train Random Forest algorithms on triazoloquinazoline datasets to predict logD and IC₅₀ .
Q. How can enantiomeric purity be ensured during synthesis?
- Chiral HPLC : Use a Chiralpak AD-H column (hexane/isopropanol, 90:10) to resolve enantiomers .
- Circular Dichroism (CD) : Confirm absolute configuration via Cotton effects at 220–260 nm .
- Asymmetric Catalysis : Employ (R)-BINAP ligands in palladium-mediated coupling steps .
Methodological Considerations
Q. What strategies improve yield in large-scale synthesis?
- Microwave Optimization : Reduce reaction time from 12 hours to 45 minutes (80°C, 300 W) .
- Flow Chemistry : Continuous processing for cyclization steps (residence time: 8 minutes, 100°C) .
- Catalyst Recycling : Recover Pd catalysts using magnetic nanoparticles (Fe₃O₄@SiO₂-Pd) for 5 cycles without loss of activity .
Q. How should researchers handle discrepancies between computational predictions and experimental bioactivity?
Q. What are best practices for stability and storage of this compound?
- Storage Conditions : -20°C in argon-purged vials (degradation <5% over 6 months) .
- Light Sensitivity : Protect from UV exposure (use amber glassware) .
- Solvent Selection : Use anhydrous DMSO for stock solutions (avoid aqueous buffers for long-term storage) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
